Clofibric acid
Overview
Description
Clofibric acid, with the IUPAC name 2-(4-chlorophenoxy)-2-methylpropanoic acid, is a biologically active metabolite of lipid-lowering drugs such as clofibrate, etofibrate, and theofibrate . It has the molecular formula C₁₀H₁₁ClO₃ and is known for its role in reducing blood lipid levels. This compound has been detected in various environmental settings, including Swiss lakes and the North Sea, due to its persistence and resistance to biodegradation .
Mechanism of Action
Target of Action
Clofibric acid, a biologically active metabolite of the lipid-lowering drugs clofibrate, etofibrate, and theofibrate , primarily targets the extrahepatic lipoprotein lipase (LL) . This enzyme plays a crucial role in lipid metabolism, particularly in the breakdown of triglycerides.
Mode of Action
This compound increases the activity of extrahepatic lipoprotein lipase (LL), thereby enhancing lipoprotein triglyceride lipolysis . This interaction leads to the degradation of chylomicrons, conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and conversion of LDLs to high-density lipoproteins (HDLs) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By increasing the activity of LL, this compound promotes the breakdown of triglycerides in lipoproteins . This leads to a series of changes in lipoprotein composition, including the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs .
Pharmacokinetics
The pharmacokinetics of this compound are non-linear over the considered dose range . Its protein binding is concentration-dependent over the range of 50–700 μg/ml .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. By increasing LL activity, this compound promotes the breakdown of triglycerides and alters the composition of lipoproteins . This can lead to a decrease in serum cholesterol, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDLs) as a result of Type III hyperlipoproteinemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in aquatic environments, this compound has been identified as a pollutant, and its presence can have toxicological effects on aquatic organisms . Furthermore, advanced oxidation processes used for water treatment can lead to the degradation of this compound, generating intermediates with varying levels of toxicity .
Biochemical Analysis
Biochemical Properties
Clofibric acid is known to interact with extrahepatic lipoprotein lipase (LL) . It increases the activity of this enzyme, thereby increasing lipoprotein triglyceride lipolysis . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound influences cell function by altering lipid metabolism. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and activation of extrahepatic lipoprotein lipase (LL) . This binding increases lipoprotein triglyceride lipolysis, leading to changes in the composition of lipoproteins in the body .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound is a persistent compound in the environment . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in the lipid metabolism pathway . It interacts with the enzyme extrahepatic lipoprotein lipase (LL), influencing the metabolism of lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clofibric acid can be synthesized through the reaction of 4-chlorophenol with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Clofibric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Clofibric acid has several scientific research applications:
Comparison with Similar Compounds
Clofibric acid belongs to the class of fibrates, which are used to lower lipid levels in the blood. Similar compounds include:
Clofibrate: The parent compound of this compound, used to treat hyperlipidemia.
Etofibrate: Another lipid-lowering agent that metabolizes to this compound.
Theofibrate: Similar to clofibrate and etofibrate, also metabolizes to this compound.
Uniqueness: this compound is unique due to its persistence in the environment and its role as a metabolite of multiple lipid-lowering drugs. Its chemical structure allows it to undergo various reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040661 | |
Record name | Clofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882-09-7 | |
Record name | Clofibric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofibric acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | clofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFIBRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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